Bemnifosbuvir hemisulfate, also known as AT-527, is an antiviral compound that functions as a nucleotide analog prodrug. It was developed by Atea Pharmaceuticals and is currently licensed to Roche for clinical development. Originally aimed at treating hepatitis C, bemnifosbuvir has also been investigated for its potential efficacy against viral infections such as those caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) . The compound is notable for its oral bioavailability and its mechanism of action, which involves inhibition of viral RNA synthesis.
Bemnifosbuvir is classified as a guanosine nucleotide prodrug. Upon administration, it undergoes metabolic conversion to its active form, the nucleotide triphosphate AT-9010. This conversion is crucial for its antiviral activity, particularly against RNA viruses . The compound is categorized under antiviral agents, specifically targeting RNA-dependent RNA polymerases, which are essential for viral replication.
The synthesis of bemnifosbuvir hemisulfate involves several steps that convert AT-511 into the active triphosphate metabolite AT-9010. The initial step includes the formation of a phosphoramidate prodrug, which is then subjected to enzymatic activation through a series of reactions involving various human enzymes .
Key enzymes involved in the metabolic pathway include:
These enzymes facilitate the hydrolysis and subsequent phosphorylation necessary for converting bemnifosbuvir into its active form . The entire process requires multiple enzymatic reactions, highlighting the complexity of its synthesis.
The molecular formula of bemnifosbuvir hemisulfate is , with a molar mass of approximately 581.542 g/mol . The compound's structure features a guanosine base linked to a phosphoramidate moiety, which allows for its conversion into the active triphosphate form.
The structural representation indicates that bemnifosbuvir contains several functional groups that contribute to its pharmacological properties, including a fluorine atom that enhances its stability and bioactivity .
Bemnifosbuvir undergoes hydrolysis and phosphorylation in vivo to yield AT-9010. The initial hydrolysis involves non-specific esterases such as Cathepsin A and Carboxylesterase 1, which cleave the phosphoramidate bond . Following this reaction, additional phosphorylation steps occur through the action of kinases to produce the active triphosphate form.
The metabolic pathway can be outlined as follows:
This multi-step activation process underscores the complexity involved in converting bemnifosbuvir into an effective antiviral agent.
Bemnifosbuvir acts primarily by inhibiting viral replication through its active metabolite AT-9010. This compound selectively targets two critical domains of the RNA-dependent RNA polymerase:
By interfering with these mechanisms, bemnifosbuvir effectively inhibits viral RNA synthesis . The dual action enhances its efficacy against various RNA viruses, including those responsible for hepatitis C and SARS-CoV-2 infections.
Bemnifosbuvir hemisulfate exhibits several notable physical and chemical properties:
These properties are crucial for its formulation as an oral medication, ensuring adequate absorption and bioavailability upon administration .
Bemnifosbuvir has been primarily investigated for:
Clinical trials have demonstrated varying degrees of efficacy; while early studies showed promise in reducing hospitalization rates associated with COVID-19, later trials did not consistently meet primary endpoints related to symptom alleviation or viral load reduction . Nevertheless, bemnifosbuvir remains an important subject of research within antiviral drug development.
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: